molecular formula C11H7BrF3NO2 B1413848 Ethyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate CAS No. 1805594-83-5

Ethyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate

Cat. No. B1413848
CAS RN: 1805594-83-5
M. Wt: 322.08 g/mol
InChI Key: SCOBITPRDFEFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate, or 4-BCT, is a fluorinated benzoate ester with a wide range of applications in scientific research. It is a useful reagent for the synthesis of various organic compounds, including those used in pharmaceuticals, agrochemicals, and other industrial products. 4-BCT is also used as a catalyst in the synthesis of various materials, such as polymers, dyes, and fine chemicals. Additionally, 4-BCT is used as a starting material for the synthesis of several important compounds, such as N-substituted benzoates, cyclic compounds, and other derivatives.

Scientific Research Applications

4-BCT has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other industrial products. Additionally, 4-BCT is used as a catalyst in the synthesis of various materials, such as polymers, dyes, and fine chemicals. It is also used as a starting material for the synthesis of several important compounds, such as N-substituted benzoates, cyclic compounds, and other derivatives. Furthermore, 4-BCT is used as a reactant in the synthesis of various heterocyclic compounds, including those used in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-BCT is not well understood. However, it is believed that the fluorinated benzoate ester is able to react with various compounds due to its electron-withdrawing properties, which allow it to act as a nucleophile. Additionally, 4-BCT is believed to be able to form hydrogen bonds with other molecules, which allows it to act as a catalyst in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BCT are not well understood. However, it is believed that 4-BCT is not toxic to humans, as it is rapidly metabolized and excreted by the body. Additionally, 4-BCT is believed to be non-mutagenic, meaning that it is unlikely to cause genetic mutations.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-BCT in lab experiments is its low cost and ease of use. Additionally, 4-BCT is a relatively stable compound, which makes it suitable for use in a variety of synthetic reactions. However, 4-BCT is also sensitive to moisture and light, and it can decompose at high temperatures, so it must be stored and handled with care.

Future Directions

The potential future directions for 4-BCT include further research into its mechanism of action and its biochemical and physiological effects. Additionally, 4-BCT could be used as a catalyst in the synthesis of novel compounds, such as pharmaceuticals and agrochemicals. Furthermore, 4-BCT could be used as a starting material for the synthesis of various derivatives, such as N-substituted benzoates and cyclic compounds. Finally, 4-BCT could be used in the synthesis of heterocyclic compounds, which could be used in medicinal chemistry.

properties

IUPAC Name

ethyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)7-3-6(5-16)9(12)4-8(7)11(13,14)15/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOBITPRDFEFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C#N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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